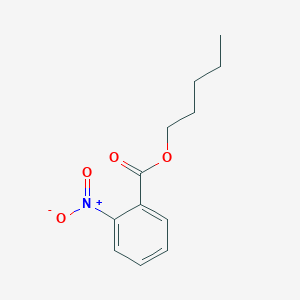

Benzoic acid, 2-nitro-, pentyl ester

Description

Historical Context of Nitroaromatic Esters in Organic Chemistry

The study of nitroaromatic esters is deeply rooted in the broader history of organic chemistry, which saw significant advancements in the 19th and early 20th centuries. Initial explorations into nitroaromatic compounds were driven by the burgeoning dye and explosives industries. Experiments involving the nitration of aromatic compounds, such as those conducted by Hermann Kolbe in the 1860s on benzoic acid derivatives, laid the foundational knowledge for creating a wide array of nitro-substituted molecules.

Early synthesis methods often relied on harsh mixed-acid systems (sulfuric acid and nitric acid) to introduce the nitro group onto the aromatic ring. truman.edu Over time, more refined methods were developed to control the position of nitration and improve yields. The development of nitro-substituted aromatic esters specifically emerged as chemists sought to modify the properties of carboxylic acids for various applications, including their use as intermediates in the synthesis of more complex molecules like pharmaceuticals and agrochemicals. Compounds like pentyl 2-nitrobenzoate (B253500) became subjects of academic interest in the mid-20th century, particularly for studying steric hindrance in ester hydrolysis reactions.

Significance of Benzoic Acid Derivatives in Synthetic and Mechanistic Studies

Benzoic acid and its derivatives are cornerstone compounds in the field of organic synthesis and are vital for mechanistic investigations. ijcrt.orgwikipedia.org As a simple aromatic carboxylic acid, benzoic acid serves as an important precursor for the industrial synthesis of numerous organic substances, including phenol (B47542) and benzoates used as food preservatives. wikipedia.org

In a research context, the benzoic acid scaffold is employed to synthesize a vast range of biologically active molecules. nih.govresearchgate.net The carboxyl group can be readily converted into other functional groups such as esters, amides, and acid halides, providing synthetic versatility. wikipedia.org Furthermore, the aromatic ring can be substituted with various groups (like the nitro group) to systematically study how these substituents influence reaction rates and mechanisms, a fundamental aspect of physical organic chemistry. The presence of a substituent alters the electron density of the aromatic ring and the reactivity of the carboxyl group, allowing researchers to probe electronic and steric effects in detail. These derivatives are frequently used to establish structure-activity relationships in medicinal chemistry and materials science. nih.govpreprints.org

Structural Features and Research Relevance of Pentyl 2-Nitrobenzoate

Pentyl 2-nitrobenzoate is a molecule defined by the interplay between its aromatic core and its ester side chain. Its chemical behavior and utility in research are direct consequences of the properties of the 2-nitrobenzoyl moiety and the pentyl ester group.

Table 1: Physicochemical Properties of Pentyl 2-Nitrobenzoate

| Property | Value |

|---|---|

| CAS Number | 61580-22-1 |

| Molecular Formula | C12H15NO4 |

| Molecular Weight | 237.25 g/mol |

| Appearance | Data not widely available; likely a liquid or low-melting solid |

| Solubility | Expected to have low solubility in water and high solubility in organic solvents |

Note: Experimental physical properties for this specific compound are not extensively documented in readily available literature. Properties are inferred from related structures.

Overview of the 2-Nitrobenzoyl Moiety

The 2-nitrobenzoyl portion of the molecule is its primary reactive center. The nitro group (—NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.orgnih.gov Its presence on the benzene (B151609) ring, particularly at the ortho position relative to the ester linkage, has several significant consequences:

Electronic Effects : The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution due to its strong electron-withdrawing nature. wikipedia.org Conversely, it activates the ring for nucleophilic aromatic substitution.

Steric Hindrance : The placement of the bulky nitro group adjacent to the ester functionality introduces considerable steric hindrance. This crowding can influence the rate of reactions involving the carbonyl carbon of the ester, such as hydrolysis, making it a useful substrate for studying steric effects in reaction kinetics.

Reactivity of the Nitro Group : The nitro group itself can undergo various chemical transformations, most notably reduction to an amino group (—NH₂). This reaction is a fundamental step in the synthesis of many dyes, pharmaceuticals, and other fine chemicals, converting an electron-withdrawing group into an electron-donating one and fundamentally altering the molecule's properties. wikipedia.org

The pentyl group (—C₅H₁₁) is a non-polar alkyl chain that primarily influences the physical properties of the molecule. Unlike smaller alkyl esters (e.g., methyl or ethyl), the five-carbon chain imparts greater lipophilicity (oil-loving character).

Solubility : The pentyl chain significantly decreases the molecule's solubility in polar solvents like water but increases its solubility in non-polar organic solvents such as hexane, toluene (B28343), and ethers. solubilityofthings.com This property is critical in designing experiments where reaction media or extraction solvents are chosen.

Physical State and Volatility : Compared to its shorter-chain analogues like methyl 2-nitrobenzoate, pentyl 2-nitrobenzoate is expected to have a higher boiling point and lower volatility.

Chemical Inertness : The alkyl chain is generally unreactive under many conditions, allowing researchers to focus on the chemistry of the 2-nitrobenzoyl moiety without interference from the ester group. However, the ester linkage itself is a site of reactivity, primarily hydrolysis, which can be studied to understand how the alkyl chain's size affects reaction rates. uctm.edu While unsubstituted long-chain esters are often used in the fragrance industry for their characteristic scents, the properties of pentyl 2-nitrobenzoate are dominated by the nitroaromatic portion. wikipedia.org

Table 2: Comparison of Related Benzoate (B1203000) Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| Methyl 2-nitrobenzoate | C8H7NO4 | 181.15 | Shorter, less lipophilic alkyl chain. chemsynthesis.comchemicalbook.com |

| Pentyl Benzoate | C12H16O2 | 192.25 | Lacks the electron-withdrawing nitro group. |

| Pentyl 2-aminobenzoate (B8764639) | C12H17NO2 | 207.27 | Contains an electron-donating amino group instead of nitro. |

| Pentyl 2-Nitrobenzoate | C12H15NO4 | 237.25 | Combines electron-withdrawing group with a lipophilic chain. |

Structure

2D Structure

Properties

CAS No. |

61580-22-1 |

|---|---|

Molecular Formula |

C12H15NO4 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

pentyl 2-nitrobenzoate |

InChI |

InChI=1S/C12H15NO4/c1-2-3-6-9-17-12(14)10-7-4-5-8-11(10)13(15)16/h4-5,7-8H,2-3,6,9H2,1H3 |

InChI Key |

JPFMEYIYXROBDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Transformation Chemistry of Pentyl 2 Nitrobenzoate

Hydrolytic Transformations of Pentyl 2-Nitrobenzoate (B253500)

The ester linkage in pentyl 2-nitrobenzoate is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base, yielding 2-nitrobenzoic acid and pentanol (B124592).

The acid-catalyzed hydrolysis of esters like pentyl 2-nitrobenzoate is a reversible process that proceeds via a nucleophilic acyl substitution mechanism. wikipedia.orgchemguide.co.uk The reaction is typically carried out by heating the ester with water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to the pentoxy group, converting it into a better leaving group (pentanol).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of pentanol.

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule to yield 2-nitrobenzoic acid and regenerate the hydronium ion catalyst. libretexts.org

Since the reaction is reversible, an excess of water is used to drive the equilibrium towards the products, maximizing the yield of the carboxylic acid and alcohol. wikipedia.orglibretexts.org

Base-mediated hydrolysis, commonly known as saponification, is an irreversible reaction that converts an ester into a carboxylate salt and an alcohol. wikipedia.orgmasterorganicchemistry.com The reaction involves treating pentyl 2-nitrobenzoate with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comorgsyn.org

The mechanism for saponification is also a nucleophilic acyl substitution:

Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comyoutube.com

Elimination of the Alkoxide Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the pentoxide anion (CH₃(CH₂)₄O⁻) as the leaving group. youtube.com

Acid-Base Reaction : The pentoxide ion is a strong base and immediately deprotonates the newly formed 2-nitrobenzoic acid. This is a rapid and irreversible acid-base reaction that produces pentanol and the sodium salt of 2-nitrobenzoic acid (sodium 2-nitrobenzoate). masterorganicchemistry.com

The rate of hydrolysis of pentyl 2-nitrobenzoate is influenced by both electronic and steric factors.

Electronic Effects : The presence of the nitro group (—NO₂) on the benzene (B151609) ring has a significant electronic effect. As a strong electron-withdrawing group, it decreases the electron density on the aromatic ring and, by extension, on the carbonyl carbon of the ester group. doubtnut.compearson.com This increased partial positive charge (electrophilicity) on the carbonyl carbon makes it more susceptible to nucleophilic attack. semanticscholar.org Consequently, the presence of the nitro group accelerates the rate of base-mediated saponification compared to unsubstituted pentyl benzoate (B1203000). pearson.com

| Factor | Effect on Carbonyl Carbon | Influence on Saponification Rate | Rationale |

| Ortho-Nitro Group (Electronic) | Increases electrophilicity | Accelerates | The nitro group is strongly electron-withdrawing, making the carbonyl carbon a better target for nucleophiles. doubtnut.comsemanticscholar.org |

| Ortho-Nitro Group (Steric) | Hinders nucleophilic approach | Decelerates | The bulky nitro group adjacent to the ester can physically block the incoming nucleophile. rsc.orgstackexchange.com |

| Pentyl Group (Steric) | Minor hindrance | Minor deceleration | The size of the alkyl chain can slightly hinder the reaction compared to smaller esters like a methyl ester. nih.gov |

Reactions Involving the Nitro Group

The nitro group on the aromatic ring is a key functional group that can undergo various transformations, most notably reduction and participation in nucleophilic aromatic substitution.

The most common reaction of aromatic nitro compounds is their reduction to the corresponding primary amines. The reduction of pentyl 2-nitrobenzoate yields pentyl 2-aminobenzoate (B8764639) (pentyl anthranilate). This transformation is fundamental in synthetic chemistry as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho, para-directing group. masterorganicchemistry.com

Several methods are available for this reduction, offering varying degrees of selectivity and tolerance for other functional groups, such as the ester.

Catalytic Hydrogenation : This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel. organic-chemistry.org This is often a clean and efficient method.

Metal-Acid Reductions : A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction proceeds via a series of electron transfer steps from the metal. A basic workup is required to deprotonate the resulting anilinium ion to the free amine. youtube.com

Hydride Reductions : While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they would also reduce the ester functionality. jsynthchem.com Milder reagents or modified systems, such as sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal catalysts like NiCl₂ or FeCl₂, have been developed for the selective reduction of nitro groups while leaving ester groups intact. jsynthchem.comthieme-connect.com

| Reducing Agent/System | Conditions | Selectivity |

| H₂ with Pd/C, PtO₂, or Ni | Pressurized H₂ gas, solvent (e.g., ethanol) | High; generally does not affect ester group |

| Fe, Sn, or Zn with HCl | Reflux in aqueous acid | Good; ester may be hydrolyzed under harsh acidic conditions |

| NaBH₄ with NiCl₂ or FeCl₂ | Solvent (e.g., ethanol), room temperature | High chemoselectivity for the nitro group over the ester. thieme-connect.com |

The aromatic ring of pentyl 2-nitrobenzoate is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the nitro and the pentoxycarbonyl groups. doubtnut.com However, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. libretexts.org

The nitro group is a powerful activating group for SNAr reactions, particularly when it is positioned ortho or para to the leaving group. doubtnut.comnih.gov This is because it can effectively stabilize the negative charge of the intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgyoutube.com

In the case of pentyl 2-nitrobenzoate, if there were a leaving group (e.g., a halogen) at the 4- or 6-position of the ring, it could be displaced by a strong nucleophile (e.g., alkoxides, amines). The mechanism involves two main steps:

Addition of the Nucleophile : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions, including onto the oxygen atoms of the nitro group. nih.govyoutube.com

Loss of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the leaving group. nih.gov This step is typically fast. researchgate.net

The rate-determining step is usually the initial attack of the nucleophile and the formation of the Meisenheimer complex. nih.govresearchgate.net The presence of the strongly electron-withdrawing nitro group is crucial for stabilizing this high-energy intermediate and allowing the reaction to proceed. youtube.com

Electrophilic Aromatic Substitution on the Benzoate Ring

Electrophilic aromatic substitution (EAS) reactions on the pentyl 2-nitrobenzoate ring are challenging due to the presence of two deactivating groups: the 2-nitro group and the pentyl ester group. Both groups withdraw electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. ma.eduaiinmr.com The directing effects of these groups are crucial in determining the position of any potential substitution. The nitro group is a strong deactivating group and a meta-director. The ester group is also deactivating and a meta-director. libretexts.org Consequently, incoming electrophiles are expected to preferentially add to the positions meta to both substituents, which are the C4 and C6 positions. However, the position C4 is meta to the nitro group and para to the ester, while C6 is ortho to the ester and meta to the nitro group. Predicting the major product between these two positions can be complex and may be influenced by steric hindrance from the pentyl ester group.

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org This generates a stabilized carbanion that can then react with various electrophiles, allowing for regioselective functionalization. organic-chemistry.org

For pentyl 2-nitrobenzoate, both the nitro group and the ester group can potentially act as DMGs. The oxygen atoms in both functional groups can coordinate with the lithium atom of the organolithium base, directing deprotonation to an adjacent ortho position. baranlab.orgorganic-chemistry.org However, the strong electron-withdrawing nature of the nitro group makes the protons ortho to it (at the C3 position) particularly acidic. Therefore, it is expected that directed ortho-metalation of pentyl 2-nitrobenzoate would selectively occur at the C3 position. Following lithiation, quenching with an electrophile would introduce a new substituent at this position.

Table 1: Expected Products of Directed Ortho-Metalation of Pentyl 2-Nitrobenzoate

| Electrophile (E+) | Reagent Example | Expected Product |

|---|---|---|

| D+ | D₂O | Pentyl 3-deuterio-2-nitrobenzoate |

| CH₃+ | CH₃I | Pentyl 3-methyl-2-nitrobenzoate |

| (CH₃)₃Si+ | (CH₃)₃SiCl | Pentyl 3-(trimethylsilyl)-2-nitrobenzoate |

| CHO+ | DMF | Pentyl 3-formyl-2-nitrobenzoate |

| I+ | I₂ | Pentyl 3-iodo-2-nitrobenzoate |

Direct halogenation and sulfonation of pentyl 2-nitrobenzoate via electrophilic aromatic substitution are expected to be sluggish due to the deactivated nature of the aromatic ring. libretexts.org If forced under harsh conditions (e.g., high temperatures, strong Lewis acids), substitution would be directed by the existing substituents.

Halogenation: The nitro group and the ester group both direct incoming electrophiles to the meta position. libretexts.org Therefore, halogenation of pentyl 2-nitrobenzoate is predicted to yield a mixture of 4-halo and 6-halo isomers, with the exact ratio depending on the specific reaction conditions and the halogen used. Steric hindrance from the bulky pentyl ester group might disfavor substitution at the C6 position.

Sulfonation: Similarly, sulfonation with fuming sulfuric acid would be expected to introduce a sulfonic acid group at the C4 or C6 position. masterorganicchemistry.comlibretexts.org The reaction is reversible and may require high temperatures to proceed. libretexts.org

Table 2: Predicted Products of Halogenation and Sulfonation of Pentyl 2-Nitrobenzoate

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | Pentyl 4-bromo-2-nitrobenzoate (B13363513) and Pentyl 6-bromo-2-nitrobenzoate |

| Chlorination | Cl₂ / AlCl₃ | Pentyl 4-chloro-2-nitrobenzoate and Pentyl 6-chloro-2-nitrobenzoate |

| Sulfonation | SO₃ / H₂SO₄ | Pentyl 4-(sulfo)-2-nitrobenzoate and Pentyl 6-(sulfo)-2-nitrobenzoate |

Other Significant Reaction Pathways

Beyond electrophilic aromatic substitution, the ester and nitro functionalities of pentyl 2-nitrobenzoate open up other avenues of chemical transformation.

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. Pentyl 2-nitrobenzoate can undergo transesterification in the presence of another alcohol (R-OH) to form a new 2-nitrobenzoate ester and pentan-1-ol. The equilibrium of the reaction can be shifted by using a large excess of the new alcohol or by removing one of the products (e.g., pentan-1-ol) by distillation. wikipedia.org

Table 3: Examples of Transesterification Reactions of Pentyl 2-Nitrobenzoate

| Reactant Alcohol | Catalyst | Product Ester | Byproduct |

|---|---|---|---|

| Methanol | H₂SO₄ (acid) or NaOCH₃ (base) | Methyl 2-nitrobenzoate | Pentan-1-ol |

| Ethanol | H₂SO₄ (acid) or NaOCH₂CH₃ (base) | Ethyl 2-nitrobenzoate | Pentan-1-ol |

| Isopropanol | H₂SO₄ (acid) or NaOCH(CH₃)₂ (base) | Isopropyl 2-nitrobenzoate | Pentan-1-ol |

The presence of the nitro group is expected to dominate the photochemical behavior of pentyl 2-nitrobenzoate. Nitroaromatic compounds can undergo a variety of photo-induced transformations, including photoreduction of the nitro group, photo-rearrangement (e.g., to form nitrites), and photo-fragmentation. The specific pathway taken often depends on the reaction conditions, such as the solvent and the presence of other reagents. For instance, in the presence of a hydrogen-donating solvent like isopropanol, irradiation with UV light could lead to the reduction of the nitro group to a nitroso, hydroxylamino, or even an amino group.

Advanced Spectroscopic and Structural Characterization of Pentyl 2 Nitrobenzoate

Vibrational Spectroscopy Applications (FT-IR, Raman)

Vibrational spectroscopy is a powerful, non-destructive method for identifying the functional groups within a molecule by measuring the absorption or scattering of infrared radiation as the molecule's bonds vibrate.

The FT-IR and Raman spectra of pentyl 2-nitrobenzoate (B253500) are expected to be dominated by characteristic vibrations from its three key functional components: the nitro group (-NO₂), the ester group (-COO-), and the substituted benzene (B151609) ring. By comparing with spectra of similar compounds like methyl 2-nitrobenzoate and other alkyl nitrobenzoates, the principal vibrational modes can be assigned with high confidence. researchgate.netresearchgate.net

Key functional group vibrations for pentyl 2-nitrobenzoate include:

Nitro (NO₂) Group: The nitro group exhibits two distinct, strong stretching vibrations in the IR spectrum. The asymmetric stretching mode (νₐₛ) is typically observed in the 1520-1560 cm⁻¹ range, while the symmetric stretching mode (νₛ) appears between 1340-1370 cm⁻¹. researchgate.net

Ester (C=O and C-O) Group: The ester functionality is characterized by a very strong and sharp absorption band from the carbonyl (C=O) stretch, which is expected around 1720-1740 cm⁻¹. Additionally, two C-O stretching vibrations are anticipated: a C-O-C asymmetric stretch (around 1250-1300 cm⁻¹) and a C-O-C symmetric stretch (around 1050-1150 cm⁻¹).

Aromatic Ring: The benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). C=C stretching vibrations within the ring appear as a series of bands in the 1450-1600 cm⁻¹ region.

Alkyl (Pentyl) Chain: The pentyl group contributes characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Bending vibrations (scissoring and rocking) for the CH₂ and CH₃ groups are expected in the 1375-1470 cm⁻¹ range.

The following table summarizes the expected characteristic vibrational frequencies for pentyl 2-nitrobenzoate.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Strong |

| Ester (C=O) | Stretch | 1720 - 1740 | Very Strong |

| Ester (C-O) | Asymmetric Stretch | 1250 - 1300 | Strong |

| Aromatic | C-H Stretch | 3050 - 3150 | Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aliphatic (Pentyl) | C-H Stretch | 2850 - 2960 | Strong |

| Aliphatic (CH₂/CH₃) | Bending | 1375 - 1470 | Medium |

The flexibility of the pentyl ester chain allows for the existence of multiple rotational isomers (conformers). Vibrational spectroscopy can be a sensitive probe for conformational changes, as different spatial arrangements of atoms can lead to subtle shifts in vibrational frequencies.

Rotations can occur around the C-O single bond of the ester group and the C-C single bonds within the pentyl chain. While the large energy barriers associated with the aromatic ring and ester group limit their conformational freedom, the pentyl chain can adopt various staggered conformations. These different conformers may exhibit unique spectral signatures, particularly in the "fingerprint region" of the IR spectrum (below 1500 cm⁻¹), where complex bending and skeletal vibrations occur. For instance, the frequencies of CH₂ rocking and twisting modes in the alkyl chain can be conformation-dependent. A detailed conformational analysis would typically involve computational modeling to predict the vibrational spectra of different stable conformers and compare them with high-resolution experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of pentyl 2-nitrobenzoate is expected to show distinct signals for the aromatic protons and the protons of the pentyl chain. The electron-withdrawing nature of the nitro and ester groups significantly deshields the aromatic protons, shifting their signals downfield. Based on data from analogous compounds like benzyl (B1604629) 2-nitrobenzoate, the aromatic region should display four distinct signals between 7.5 and 8.2 ppm. rsc.org

The protons of the pentyl group will appear more upfield. The CH₂ group directly attached to the ester oxygen is the most deshielded of the alkyl protons and is expected to appear as a triplet around 4.3 ppm. The other protons of the chain will appear at progressively higher fields (lower ppm values), with the terminal methyl group being the most shielded and appearing as a triplet around 0.9 ppm.

The predicted ¹H NMR data is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic H (ortho to -NO₂) | ~ 7.8 - 8.0 | dd | ~ 7.8, 1.4 |

| Aromatic H (para to -NO₂) | ~ 7.6 - 7.8 | m | - |

| Aromatic H (meta to -NO₂) | ~ 7.5 - 7.7 | m | - |

| Aromatic H (ortho to -COOR) | ~ 7.9 - 8.2 | dd | ~ 7.6, 1.2 |

| O-CH₂ (Pentyl) | ~ 4.3 | t | ~ 6.7 |

| O-CH₂-CH₂ (Pentyl) | ~ 1.7 - 1.8 | quintet | ~ 7.0 |

| -(CH₂)₂-CH₂ (Pentyl) | ~ 1.3 - 1.5 | m | - |

| -CH₂-CH₃ (Pentyl) | ~ 1.3 - 1.5 | m | - |

| -CH₃ (Pentyl) | ~ 0.9 | t | ~ 7.3 |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For pentyl 2-nitrobenzoate, twelve distinct signals are expected, corresponding to the seven carbons of the 2-nitrobenzoate moiety and the five carbons of the pentyl chain.

The carbonyl carbon of the ester group is the most deshielded, with an expected chemical shift in the range of 164-166 ppm. rsc.org The aromatic carbons will resonate between approximately 123 and 148 ppm, with the carbon bearing the nitro group (C-NO₂) being significantly deshielded. The carbons of the pentyl chain will appear in the upfield region (13-66 ppm), with the carbon attached to the ester oxygen (O-CH₂) having the largest chemical shift in this group. oregonstate.edulibretexts.org

The predicted ¹³C NMR chemical shifts are presented in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 164 - 166 |

| C-NO₂ (Aromatic) | 147 - 149 |

| C-COOR (Aromatic) | 129 - 131 |

| Aromatic CH | 123 - 133 |

| O-CH₂ (Pentyl) | 65 - 67 |

| O-CH₂-CH₂ (Pentyl) | 28 - 30 |

| -(CH₂)₂-CH₂ (Pentyl) | 22 - 24 |

| -CH₂-CH₃ (Pentyl) | 27 - 29 |

| -CH₃ (Pentyl) | 13 - 15 |

While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are essential for unambiguous confirmation of the molecular structure by establishing direct and long-range atomic connectivity. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm proton-proton couplings. Cross-peaks would be observed between adjacent protons, for example, connecting all the neighboring CH₂ groups within the pentyl chain and confirming the coupling relationships between the protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu It would definitively link each proton resonance of the pentyl chain and the aromatic ring to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

In electron ionization (EI) mass spectrometry, the pentyl 2-nitrobenzoate molecule is expected to undergo fragmentation through several predictable pathways, based on the fragmentation behavior of esters and nitroaromatic compounds. The molecular ion peak (M+) would be observed, but its instability could lead to a series of fragment ions that are diagnostic for the compound's structure.

Key fragmentation pathways for nitroaromatic compounds often involve the nitro group, including the loss of NO (30 Da) and NO2 (46 Da) radicals. nih.govresearchgate.net For esters, characteristic fragmentation includes cleavage of the C-O bond (α-cleavage) and McLafferty rearrangement if a gamma-hydrogen is available. libretexts.org

Predicted Fragmentation Pathways for Pentyl 2-Nitrobenzoate:

Loss of the Pentoxy Radical: Cleavage of the ester C-O bond would result in the loss of the pentoxy radical (•OC5H11), leading to the formation of the 2-nitrobenzoyl cation.

Loss of the Pentyl Group: Fragmentation can occur with the loss of the pentyl group as a radical (•C5H11), followed by rearrangement.

McLafferty Rearrangement: The pentyl chain allows for a McLafferty rearrangement, involving the transfer of a γ-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral pentene molecule (C5H10) and the formation of a radical cation of 2-nitrobenzoic acid.

Nitro Group Fragmentation: The aromatic portion of the molecule is expected to exhibit fragmentation characteristic of nitroarenes, such as the loss of •NO and •NO2. researchgate.net This can occur from the molecular ion or subsequent fragment ions.

These predicted fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its structural confirmation.

| m/z | Proposed Fragment Ion | Associated Fragmentation Pathway |

|---|---|---|

| 237 | [C12H15NO4]+• | Molecular Ion (M+) |

| 167 | [C7H5NO3]+• | McLafferty Rearrangement (Loss of C5H10) |

| 150 | [C7H4NO2]+ | Loss of •OC5H11 |

| 122 | [C6H4NO2]+ | Decarboxylation following pentoxy loss |

| 70 | [C5H10]+• | Pentene radical cation from McLafferty rearrangement |

| 43 | [C3H7]+ | Fragment from pentyl chain |

High-resolution mass spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). nih.gov This allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

For pentyl 2-nitrobenzoate, with the molecular formula C12H15NO4, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O). This high-precision measurement is instrumental in confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis. Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) provide the necessary resolution and accuracy for such determinations. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C12H15NO4 |

| Nominal Mass | 237 Da |

| Monoisotopic Mass (Calculated) | 237.10011 Da |

| Required Mass Accuracy (for confirmation) | < 5 ppm |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial relationship between molecules, which dictates the material's macroscopic properties. Although a specific crystal structure for pentyl 2-nitrobenzoate is not available in the searched literature, its solid-state characteristics can be inferred from studies of analogous nitrobenzoate compounds. mdpi.comresearchgate.net

The crystal packing of pentyl 2-nitrobenzoate would be governed by a combination of non-covalent interactions. The presence of the polar nitro and ester groups, along with the aromatic ring and the aliphatic pentyl chain, allows for a variety of interactions that direct the supramolecular assembly.

C-H···O Interactions: Weak hydrogen bonds between the C-H groups of the pentyl chain or the aromatic ring and the oxygen atoms of the nitro or carbonyl groups are expected to be significant in stabilizing the crystal lattice. iucr.orgnih.gov

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, where parallel rings are offset from one another. In similar structures, like isopropyl 4-nitrobenzoate (B1230335), these interactions have been observed with centroid-centroid distances around 3.6-3.7 Å. researchgate.net

van der Waals Forces: The non-polar pentyl chain will contribute to the crystal packing through weaker, non-directional van der Waals forces.

The interplay of these forces determines the final crystal structure, influencing properties such as melting point and solubility. Studies on related molecules like methyl 4-hydroxy-3-nitrobenzoate have shown that hydrogen bonding and π-stacking interactions can link molecules into extensive networks. mdpi.comresearchgate.net

In the solid state, the molecule will adopt a specific, low-energy conformation. The rotational freedom around several single bonds in pentyl 2-nitrobenzoate will be fixed in the crystal lattice.

Orientation of the Nitro Group: The nitro group is often slightly twisted out of the plane of the benzene ring due to steric hindrance with the adjacent ester group and packing forces. In para-substituted nitrobenzene (B124822) derivatives, the mean twist angle is around 7.3 degrees, influenced by intermolecular interactions in the crystal. mdpi.com A similar non-planar arrangement is expected for the ortho-substituted pentyl 2-nitrobenzoate.

Ester Group Conformation: The ester group itself has a preference for a planar conformation. However, the dihedral angle between the plane of the ester group and the benzene ring is likely to be non-zero to minimize steric strain. For instance, in isopropyl 4-nitrobenzoate, this angle is about 12.16°. researchgate.net

Pentyl Chain Conformation: The flexible pentyl chain will likely adopt an extended, all-trans (anti-periplanar) conformation to minimize steric repulsion, a common feature for alkyl chains in crystalline solids. znaturforsch.com

The final observed conformation in the crystal represents a balance between these intramolecular steric and electronic effects and the intermolecular forces that maximize packing efficiency.

Based on a thorough review of the available research, detailed theoretical and computational investigations focusing specifically on Benzoic acid, 2-nitro-, pentyl ester (pentyl 2-nitrobenzoate) are not present in the accessible scientific literature. While computational studies have been conducted on related molecules, such as other nitroalkyl benzoates and methyl nitrobenzoate isomers, the specific data required to populate the requested article sections for the pentyl ester derivative is not available.

General mechanistic studies on the thermal decomposition of nitroalkyl benzoates suggest that these reactions proceed through a polar, one-step mechanism via a highly ordered transition state. nih.gov The nature of the transition state can vary from E1-like to E1cb-like depending on the substituents and medium polarity. nih.gov However, specific quantum chemical calculations, including geometry optimization, HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, transition state analysis, and reaction coordinate mapping for pentyl 2-nitrobenzoate, have not been published.

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables while adhering to the strict focus on "this compound."

Theoretical and Computational Investigations of Pentyl 2 Nitrobenzoate

Intermolecular Interactions and Non-Covalent Interactions (NCI)

Non-covalent interactions are critical in determining the physical properties and crystal packing of molecular solids. These forces, though weaker than covalent bonds, collectively dictate the three-dimensional architecture of materials. The study of these interactions is crucial for understanding crystal engineering and materials science. semanticscholar.org

While a detailed crystal structure analysis for pentyl 2-nitrobenzoate (B253500) is not extensively documented in the literature, the hydrogen bonding capabilities can be inferred from computational studies and the known crystal structures of related nitrobenzoate compounds. As pentyl 2-nitrobenzoate lacks strong hydrogen bond donors (like O-H or N-H groups), its interactions are dominated by weaker C-H···O hydrogen bonds.

Based on the analysis of related structures, the following types of weak hydrogen bonds are anticipated to play a role in the crystal packing of pentyl 2-nitrobenzoate.

| Donor | Acceptor | Interaction Type | Typical Distance (Å) |

| C-H (Aromatic) | O=C (Ester) | Intermolecular | 2.2 - 2.8 |

| C-H (Aromatic) | O-N=O (Nitro) | Intermolecular | 2.2 - 2.8 |

| C-H (Pentyl) | O=C (Ester) | Intermolecular | 2.3 - 2.9 |

| C-H (Pentyl) | O-N=O (Nitro) | Intermolecular | 2.3 - 2.9 |

This interactive table summarizes potential hydrogen bonding interactions in pentyl 2-nitrobenzoate based on data from related compounds.

Furthermore, the nitro-substituted benzene (B151609) ring is expected to participate in π-π stacking interactions. The electron-withdrawing nature of the nitro group creates an electron-deficient (quadrupole-positive) aromatic system, which favors offset or parallel-displaced stacking arrangements with neighboring rings to minimize electrostatic repulsion. Crystal structure analyses of related compounds, such as methyl 4-hydroxy-3-nitrobenzoate, have confirmed the presence of π-stacking interactions that link molecules into infinite sheets. semanticscholar.orgresearchgate.net These stacking effects, in conjunction with van der Waals forces and weak hydrogen bonds, are instrumental in stabilizing the crystal lattice. rsc.org The interplay between these forces dictates the final packing motif and density of the crystalline solid.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. pensoft.net While specific MD simulation studies for pentyl 2-nitrobenzoate are not prevalent in the reviewed literature, this technique is ideally suited to explore its conformational landscape and dynamic behavior. An MD simulation would provide detailed information on the molecule's flexibility, preferred shapes (conformations), and the energy barriers between them.

For a molecule like pentyl 2-nitrobenzoate, key areas of conformational flexibility include:

Pentyl Chain Torsions: The five-carbon alkyl chain can adopt numerous conformations through rotation around its C-C single bonds. MD simulations can predict the most probable dihedral angles and the rate of transition between different conformers (e.g., gauche and anti).

Ester Group Rotation: Rotation around the C(aryl)-C(ester) and C(ester)-O bonds determines the orientation of the ester group relative to the aromatic ring. Steric hindrance from the ortho-nitro group is expected to create a significant energy barrier, favoring a non-planar conformation.

Nitro Group Rotation: The orientation of the nitro group with respect to the plane of the benzene ring is another important conformational variable. The energy barrier for this rotation influences the extent of electronic conjugation and the nature of intermolecular interactions.

An MD simulation would track the trajectories of all atoms in the system, allowing for the analysis of these dynamic properties. The results can be used to calculate thermodynamic averages and understand how the molecule behaves in different environments (e.g., in a vacuum, in a solvent, or in a crystal).

| Dihedral Angle | Description | Expected Behavior |

| C2-C1-C=O | Rotation of the ester group relative to the ring | Likely non-planar due to steric clash with the ortho-nitro group. |

| C1-C-O-C(pentyl) | Defines the ester linkage planarity | Typically prefers a planar (s-trans or s-cis) conformation. |

| C1-C2-N-O | Rotation of the nitro group relative to the ring | Torsion is influenced by steric and electronic effects. |

| C-C-C-C (Pentyl) | Torsions within the alkyl chain | Dynamic interchange between anti and gauche conformers. |

This interactive table outlines the key dihedral angles that would be analyzed in a molecular dynamics simulation of pentyl 2-nitrobenzoate to understand its conformational flexibility.

Research Applications and Technological Relevance of Pentyl 2 Nitrobenzoate

Pentyl 2-Nitrobenzoate (B253500) as a Synthetic Intermediate

As a synthetic intermediate, pentyl 2-nitrobenzoate serves as a building block for the construction of more complex molecules. The ester and nitro functionalities can be selectively transformed, allowing for the introduction of new chemical moieties and the assembly of intricate molecular architectures.

The structure of pentyl 2-nitrobenzoate offers multiple reaction pathways for organic synthesis. The ester group can undergo hydrolysis to yield 2-nitrobenzoic acid and pentanol (B124592), or it can be converted into other functional groups like amides through aminolysis. libretexts.org More significantly, the nitro group is a key functional group that can be readily reduced to an amino group (aniline derivative). This transformation is fundamental in the synthesis of pharmaceuticals and other bioactive compounds, where an aromatic amine is a common structural motif. tandfonline.comnih.gov

For instance, related nitrobenzoates are used in the synthesis of PARP (poly(ADP-ribose)polymerase) inhibitors, a class of anticancer agents. chemicalbook.com The general synthetic strategy involves the chemical manipulation of the functional groups on the nitrobenzoate scaffold. The reduction of the nitro group to an amine is a critical step, which then allows for the formation of amides or other linkages to build the final complex drug molecule. Similarly, pentyl 2-nitrobenzoate can serve as a precursor for various heterocyclic compounds and substituted anilines that are valuable in medicinal chemistry and materials science.

Key Synthetic Transformations of Pentyl 2-Nitrobenzoate

| Reaction Type | Reagents | Products | Significance |

|---|---|---|---|

| Nitro Group Reduction | Reducing agents (e.g., H₂/Pd, Sn/HCl) | Pentyl 2-aminobenzoate (B8764639) | Creates a primary amine for further functionalization (e.g., amide, sulfonamide formation). |

| Ester Hydrolysis | Acid or base (e.g., H₂SO₄, NaOH) | 2-Nitrobenzoic acid and Pentan-1-ol | Liberates the carboxylic acid for reactions like amide coupling. libretexts.org |

| Transesterification | An alcohol in the presence of an acid or base catalyst | A different 2-nitrobenzoate ester and Pentan-1-ol | Changes the ester group to modify properties like solubility or reactivity. libretexts.org |

| Aminolysis | Ammonia or a primary/secondary amine | 2-Nitrobenzamide derivative and Pentan-1-ol | Direct conversion of the ester to an amide. libretexts.org |

In material science, the properties of polymers and other materials can be fine-tuned by incorporating specific chemical functionalities. Pentyl 2-nitrobenzoate can be used as a derivatizing agent. For example, it can be chemically modified and then incorporated into a polymer backbone or as a side chain. The presence of the nitroaromatic system can impart specific electronic or optical properties to the resulting material. The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the benzene (B151609) ring, which can be useful in the design of materials for electronics or nonlinear optics. researchgate.net By first reducing the nitro group to an amine, the molecule can be reacted with monomers like epoxides or acid chlorides to be integrated into polymer structures such as polyamides or polyimides.

Analytical Standards and Reference Materials in Chemical Analysis

The purity and well-defined structure of a compound are essential for its use as a reference standard in analytical chemistry. Pentyl 2-nitrobenzoate can serve this purpose in the development and validation of analytical methods.

In analytical laboratories, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are routine techniques for separating, identifying, and quantifying chemical compounds in a mixture. nih.govnih.gov The development of a robust analytical method requires a pure reference standard to determine key parameters like retention time, response factor, and detection limits.

Pentyl 2-nitrobenzoate is suitable as a standard for methods aimed at detecting nitroaromatic compounds. For example, related nitroaromatic esters are identified as potential genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs). rsc.orgamazonaws.com Regulatory agencies require highly sensitive methods to detect and quantify these impurities. rsc.org A validated GC-MS or HPLC method would use a standard solution of pentyl 2-nitrobenzoate to confirm the identity of a peak in a chromatogram (by matching retention time and mass spectrum) and to accurately measure its concentration. nih.govamazonaws.commdpi.com The validation process involves assessing the method's specificity, linearity, accuracy, and precision, all of which rely on the availability of a well-characterized reference material like pentyl 2-nitrobenzoate. nih.gov

Spectroscopic techniques such as Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation. nih.govnist.gov A pure sample of pentyl 2-nitrobenzoate exhibits a unique and predictable spectrum for each of these techniques. These known spectra can be used to validate an instrument's performance or a specific analytical procedure. For example, the absorbance maximum (λmax) in a UV-Vis spectrum or the characteristic vibrational frequencies in an IR spectrum can be used to confirm the calibration of the spectrometer. sciepub.comnih.govnih.gov In method validation, the standard helps establish the specificity of the method, ensuring that the signal being measured corresponds only to the analyte of interest and not to interferences from other substances in the sample matrix. sciepub.com

Contributions to Fundamental Understanding of Ester and Nitroaromatic Chemistry

Studying the reactivity and properties of a specific molecule like pentyl 2-nitrobenzoate provides valuable data that contributes to the broader understanding of chemical principles. The interaction between the ester and the ortho-nitro group offers a clear example of how substituent position affects molecular behavior.

The chemistry of esters is well-established, with key reactions including hydrolysis, transesterification, and reduction. libretexts.org However, the rate and outcome of these reactions are heavily influenced by neighboring functional groups. In pentyl 2-nitrobenzoate, the bulky nitro group is positioned directly adjacent to the ester linkage. This ortho-positioning creates steric hindrance and electronic effects that are not seen in its meta- or para-isomers. X-ray crystallography studies on related ortho-nitrobenzoates show that the steric clash between the nitro and ester groups forces the ester's carbonyl group to twist out of the plane of the benzene ring. This distortion reduces resonance stabilization and increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. As a result, the rate of hydrolysis for an ortho-nitrobenzoate is significantly faster than for its para-isomer under alkaline conditions.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both the inductive and resonance effects. researchgate.net Studying pentyl 2-nitrobenzoate allows for the examination of these effects on the reactivity of the aromatic ring and the ester group. The strong deactivation of the ring makes it less reactive towards electrophilic aromatic substitution. The electronic properties also influence the reduction potential of the nitro group itself. researchgate.netnih.gov By comparing the properties and reactivity of pentyl 2-nitrobenzoate with its isomers (pentyl 3-nitrobenzoate and pentyl 4-nitrobenzoate), chemists can quantify the impact of substituent position on reaction kinetics and mechanisms, providing data that helps refine predictive models like the Hammett equation. semanticscholar.org

Comparison of Nitrobenzoate Isomer Properties

| Property | Ortho-Isomer (e.g., Methyl 2-Nitrobenzoate) | Para-Isomer (e.g., Methyl 4-Nitrobenzoate) | Reason for Difference |

|---|---|---|---|

| Melting Point | -13 °C | 96 °C | The para-isomer has a more symmetrical structure, allowing for more efficient packing in the crystal lattice. |

| Ester Plane Distortion | ~12° out of benzene plane | ~4° out of benzene plane | Steric hindrance between the adjacent nitro and ester groups in the ortho position. |

| Relative Hydrolysis Rate (Alkaline) | Faster | Slower | The ortho-nitro group's steric and electronic effects make the ester carbonyl more reactive to nucleophiles. |

| UV λmax (in EtOH) | 268 nm | 254 nm | The ortho-nitro group cannot fully conjugate with the ester carbonyl, altering the electronic transitions. |

Data for methyl esters used for illustrative comparison. sielc.com

Exploration of Derivatives and Analogues of Benzoic Acid, 2 Nitro , Pentyl Ester

Structural Modifications of the Alkyl Ester Chain

The pentyl ester group of the target compound is a key site for structural modification. Alterations in its length, branching, or cyclic nature can induce significant changes in the molecule's steric and electronic profile, thereby influencing its reactivity, solubility, and physical state.

The length of the alkyl ester chain is a critical determinant of the physicochemical properties of nitrobenzoate esters. While specific research on the homologous series of 2-nitrobenzoate (B253500) esters is limited, general principles and studies on related compounds, such as nitroguanidine (B56551) derivatives, indicate that increasing the number of carbon atoms in the alkyl chain has predictable effects. researchgate.net

Increasing the alkyl chain length from a methyl to a pentyl group, and further to longer chains, systematically increases the lipophilicity of the molecule. This modification typically leads to a decrease in water solubility and an increase in solubility in nonpolar organic solvents. Physical properties are also affected; for instance, boiling points tend to increase with chain length due to stronger van der Waals forces. The melting point, however, can be influenced by the efficiency of crystal lattice packing, which does not always follow a linear trend with chain length. researchgate.net The steric bulk of a longer alkyl chain can also influence the chemical reactivity of the ester group, potentially hindering nucleophilic attack at the carbonyl carbon.

| Modification | Expected Impact on Physicochemical Properties | Rationale |

| Shorter Alkyl Chain (e.g., Methyl, Ethyl) | Increased water solubility, Lower boiling point, Potentially higher melting point (for methyl) due to crystal packing. | Reduced lipophilicity, Weaker van der Waals forces. |

| Longer Alkyl Chain (e.g., Octyl, Decyl) | Decreased water solubility, Increased boiling point, Generally lower melting points than shorter, well-packing chains. | Increased lipophilicity, Stronger van der Waals forces, Disruption of crystal packing with increased flexibility. |

| Introduction of Unsaturation (e.g., Pentenyl) | Altered geometry (cis/trans), Potential for new reaction pathways (e.g., addition reactions). | The presence of a C=C double bond introduces rigidity and a site of reactivity. |

The introduction of branching or cyclic structures into the alkyl ester chain imparts significant steric hindrance around the ester functionality. This can profoundly affect the compound's chemical behavior, particularly its reactivity in reactions like hydrolysis. Research on sterically congested systems, such as the solvolysis of 2-alkyl-2-adamantyl p-nitrobenzoates, demonstrates that bulky alkyl groups can either accelerate or retard reaction rates depending on the mechanism. acs.org

In reactions where a carbocation intermediate is formed (e.g., SN1-type solvolysis), a bulky, branched group like a tert-butyl or a cyclic group like an adamantyl can stabilize the intermediate, thereby increasing the reaction rate. Conversely, for reactions requiring direct nucleophilic attack at the carbonyl carbon (like base-catalyzed hydrolysis), the steric bulk of these groups shields the electrophilic center, significantly slowing the reaction rate.

| Alkyl Moiety | Example | Expected Impact on Reactivity | Rationale |

| Branched | tert-Butyl 2-nitrobenzoate | Decreased rate of bimolecular nucleophilic substitution/addition. | Significant steric hindrance at the carbonyl carbon. |

| Cyclic | Cyclohexyl 2-nitrobenzoate | Decreased reactivity compared to linear pentyl group. | Increased steric bulk adjacent to the ester linkage. |

| Bridged Cyclic | Adamantyl 2-nitrobenzoate | Potentially increased rate in unimolecular reactions (solvolysis); decreased in bimolecular reactions. acs.org | The rigid, bulky adamantyl group can stabilize carbocation intermediates while providing substantial steric shielding. acs.org |

Substituent Effects on the Aromatic Ring

The electronic nature of the aromatic ring in pentyl 2-nitrobenzoate is heavily influenced by the position of the nitro group and the presence of any additional substituents. These factors dictate the electron density distribution within the ring and at the ester group, thereby controlling the molecule's reactivity.

The nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. libretexts.org Its position relative to the pentyl carboxylate group significantly alters the molecule's properties. There are three positional isomers of nitrobenzoic acid: 2-nitro (ortho), 3-nitro (meta), and 4-nitro (para).

Pentyl 2-nitrobenzoate (ortho): The proximity of the nitro group to the ester linkage creates significant steric hindrance and a strong localized inductive electron withdrawal. This can affect the conformation of the ester group and its reactivity.

Pentyl 3-nitrobenzoate (meta): The nitro group withdraws electron density primarily through an inductive effect, as the resonance effect does not extend to the meta position. libretexts.org This makes the carbonyl carbon more electrophilic than in an unsubstituted benzoate (B1203000), but generally less so than in the para isomer.

Pentyl 4-nitrobenzoate (B1230335) (para): The nitro group exerts both a strong inductive and a powerful resonance effect, withdrawing electron density from the entire aromatic system and significantly increasing the electrophilicity of the carbonyl carbon.

These electronic differences influence properties such as the rates of hydrolysis, with the para isomer typically being the most reactive toward nucleophiles.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Methyl 2-nitrobenzoate | 606-27-9 | C₈H₇NO₄ | 181.15 | Ortho-isomer; significant steric and inductive effects. nih.gov |

| Methyl 3-nitrobenzoate | 618-95-1 | C₈H₇NO₄ | 181.15 | Meta-isomer; primarily inductive electron withdrawal. researchgate.netchemicalbook.com |

| Pentyl 4-nitrobenzoate | 14309-42-3 | C₁₂H₁₅NO₄ | 237.25 | Para-isomer; strong inductive and resonance effects. bldpharm.com |

Introducing a second substituent onto the aromatic ring of pentyl 2-nitrobenzoate further modifies its chemical properties. The effect depends on the nature of the group (electron-donating or electron-withdrawing) and its position relative to the ester and nitro groups.

Nucleophilic/Electron-Donating Groups (EDGs): Groups such as amino (-NH₂) or methyl (-CH₃) donate electron density to the ring. An amino group, for example, is a strong activating group and can increase the nucleophilicity of the ring, making it more susceptible to electrophilic attack (if other positions are available) and decreasing the electrophilicity of the ester's carbonyl carbon. libretexts.org Syntheses of related compounds like methyl 2-amino-3-nitrobenzoate and methyl 2-methyl-3-nitrobenzoate have been documented. prepchem.com

Electrophilic/Electron-Withdrawing Groups (EWGs): Additional EWGs like halogens (-Br, -Cl), a formyl group (-CHO), or another nitro group further decrease the electron density of the ring. libretexts.org This enhances the electrophilicity of the carbonyl carbon, making the ester more reactive toward nucleophilic attack. For instance, the synthesis of compounds like methyl 2-bromo-6-nitrobenzoate and methyl 3-formyl-4-nitrobenzoate provides examples of molecules with multiple electron-withdrawing substituents. nih.gov

| Substituent Type | Example Group | Position on Ring | Expected Effect on Reactivity of Pentyl 2-nitrobenzoate |

| Electron-Donating | -NH₂ (Amino) | C4 or C5 | Decreases electrophilicity of the ester carbonyl; activates the ring toward electrophilic substitution. |

| Electron-Donating | -CH₃ (Methyl) | C3, C4, C5, or C6 | Slightly decreases electrophilicity of the ester carbonyl. |

| Electron-Withdrawing | -Br (Bromo) | C4 or C6 | Increases electrophilicity of the ester carbonyl; deactivates the ring. |

| Electron-Withdrawing | -CHO (Formyl) | C4 or C5 | Strongly increases electrophilicity of the ester carbonyl. |

Heterocyclic Analogues and Bioisosteres

Replacing core parts of the pentyl 2-nitrobenzoate structure with heterocyclic or bioisosteric moieties is a common strategy in medicinal chemistry and materials science to modulate properties while maintaining key interactions or functionalities.

Heterocyclic Analogues: A direct heterocyclic analogue of a benzoic acid derivative can be formed by replacing one of the C-H units of the benzene (B151609) ring with a nitrogen atom, yielding a pyridinecarboxylic acid derivative. wikipedia.org For example, a "pentyl 2-nitropyridine-x-carboxylate" would be a close analogue. The nitrogen atom in the pyridine (B92270) ring acts as an electron sink, significantly altering the electron distribution, increasing water solubility, and introducing a basic site for protonation. The specific isomer (e.g., picolinic, nicotinic, or isonicotinic acid derivative) would determine the precise electronic effects on the ester group. nih.govrsc.org

Bioisosteres: Bioisosteres are functional groups with similar physical or chemical properties that can produce broadly similar biological properties. drughunter.com This strategy is often used to overcome issues like metabolic instability or poor bioavailability.

Carboxylic Acid Bioisosteres: The carboxylic acid (or ester) group can be replaced by a variety of surrogates. One of the most common is the tetrazole ring. wikipedia.org A 5-substituted-1H-tetrazole has a pKa value similar to that of a carboxylic acid, is planar, and can participate in similar hydrogen bonding interactions. nih.govnih.gov Replacing the pentyl carboxylate group with a pentyl-substituted tetrazole would create an analogue with different metabolic and pharmacokinetic profiles. nih.govhyphadiscovery.comnih.gov

Nitro Group Bioisosteres: The aromatic nitro group is often considered a liability in medicinal chemistry due to its potential for in vivo reduction to toxic metabolites. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Common bioisosteric replacements include the trifluoromethyl (-CF₃) group and the cyano (-CN) group. cambridgemedchemconsulting.com Both are strongly electron-withdrawing but are generally more metabolically stable. Replacing the 2-nitro group with a 2-trifluoromethyl or 2-cyano group would maintain the electron-deficient nature of the aromatic ring while potentially improving the compound's metabolic profile. nih.govresearchgate.netacs.org

Replacement of the Benzene Ring with Heterocyclic Systems

The replacement of a benzene ring with a heterocyclic system, a concept known as bioisosterism in medicinal chemistry, is a widely used strategy to modulate a molecule's properties. researchgate.net Heterocycles can alter parameters such as solubility, lipophilicity, metabolic stability, and target-binding interactions. researchgate.net For "Benzoic acid, 2-nitro-, pentyl ester," substituting the 2-nitrophenyl group with a nitro-substituted five-membered heterocycle like thiazole (B1198619) or thiophene (B33073) can lead to novel compounds with potentially different reactivity and characteristics.

The rationale for choosing thiazole and thiophene includes their structural similarity to the phenyl group and their distinct electronic properties. Thiophene, being an aromatic heterocycle, shares some characteristics with benzene. Thiazole, containing both sulfur and nitrogen, introduces a different electronic distribution and potential hydrogen bonding capabilities. nih.gov The nitro group's position on these heterocyclic rings would be analogous to its position in the parent compound to maintain similar electronic effects.

Table 1: Comparison of Core Ring Structures

| Feature | Benzene | Thiophene | Thiazole |

| Ring Atoms | 6 x Carbon | 4 x Carbon, 1 x Sulfur | 3 x Carbon, 1 x Nitrogen, 1 x Sulfur |

| Aromaticity | Aromatic | Aromatic | Aromatic |

| Electron Density | Evenly distributed | Electron-rich | Electron distribution influenced by N and S |

| Size | Larger | Smaller | Smaller |

Synthesis and Reactivity of Related Thiazole- or Thiophene-Derived Esters

While specific literature detailing the synthesis of pentyl 2-nitrothiazole-5-carboxylate or pentyl 2-nitrothiophene-5-carboxylate is not abundant, the synthesis of their core structures, the corresponding carboxylic acids, and their subsequent esterification are well-established processes.

Synthesis of Thiophene-Derived Esters:

The synthesis of thiophene-based analogues would likely start from a suitable thiophene precursor. For instance, the synthesis of 5-nitrothiophene-2-carboxylic acid has been reported through the oxidation of 5-nitrothiophene-2-carboxaldehyde. chemicalbook.com A general procedure involves dissolving the aldehyde in a solvent like dioxane with sulfamic acid, followed by the addition of sodium chlorite. chemicalbook.com Another method involves the oxidation of 5-nitro-2-formyl-thiophene using bromine in the presence of sodium acetate (B1210297) and acetic acid. chemicalbook.com

Once the 5-nitrothiophene-2-carboxylic acid is obtained, it can be esterified to the pentyl ester. A common method for such esterification is the Fischer-Speier esterification, which involves refluxing the carboxylic acid with pentanol (B124592) in the presence of a strong acid catalyst, such as sulfuric acid.

A more direct approach to thiophene-2-carboxylic acid esters involves the reaction of thiophenes with a carbon tetrachloride-alcohol reagent system in the presence of a catalyst. researchgate.net This method could potentially be adapted for nitro-substituted thiophenes.

Table 2: Potential Synthesis Scheme for Pentyl 5-nitrothiophene-2-carboxylate

| Step | Reactants | Reagents/Conditions | Product |

| 1. Oxidation | 5-nitrothiophene-2-carboxaldehyde | Sodium chlorite, sulfamic acid, dioxane | 5-nitrothiophene-2-carboxylic acid |

| 2. Esterification | 5-nitrothiophene-2-carboxylic acid, Pentanol | Sulfuric acid (catalyst), Reflux | Pentyl 5-nitrothiophene-2-carboxylate |

Synthesis of Thiazole-Derived Esters:

The synthesis of thiazole-based analogues often involves the construction of the thiazole ring itself. While specific routes to 2-nitro-thiazole-5-carboxylic acid are less commonly described, the synthesis of 2-amino-thiazole-5-carboxylic acid derivatives is known. google.com A hypothetical route to the desired nitro compound might involve the Hantzsch thiazole synthesis, followed by nitration of the thiazole ring and subsequent functional group manipulations to obtain the carboxylic acid for esterification. However, the reactivity of the thiazole ring towards nitration must be carefully considered to achieve the desired regioselectivity.

Reactivity of Related Esters:

The reactivity of these heterocyclic esters would be influenced by the electron-withdrawing nature of the nitro group and the inherent electronic properties of the thiazole and thiophene rings. The nitro group would deactivate the ring towards electrophilic substitution and activate it towards nucleophilic aromatic substitution, similar to its effect on the benzene ring in the parent compound. The ester moiety would be susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and pentanol. The specific reactivity and stability of the thiazole-containing ester would also be influenced by the presence of the nitrogen atom, which can be protonated or act as a coordination site for metals.

Future Research Directions in Pentyl 2 Nitrobenzoate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research should prioritize the development of efficient, environmentally benign, and economically viable methods for the synthesis of pentyl 2-nitrobenzoate (B253500). Traditional synthesis would likely involve the esterification of 2-nitrobenzoic acid with pentanol (B124592), a reaction that often relies on strong, corrosive acid catalysts and harsh conditions. Modern synthetic chemistry offers several avenues for improvement.

Green Catalysis: The use of solid acid catalysts, such as zeolites, ion-exchange resins, or functionalized silicas, could offer a recyclable and less corrosive alternative to sulfuric acid in the esterification step. nih.gov Biocatalysis, employing enzymes like lipases, represents another frontier for sustainable synthesis, potentially allowing for high selectivity under mild reaction conditions. mdpi.com

Innovative Reaction Technologies: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and control over reaction parameters for both the nitration of a precursor like pentyl benzoate (B1203000) and the esterification of 2-nitrobenzoic acid. riken.jpresearchgate.netacs.org The ability to precisely control temperature and residence time in microreactors can lead to higher yields and purities. acs.org Furthermore, solvent-free reaction conditions, possibly assisted by microwave irradiation, could drastically reduce the environmental footprint of the synthesis. nih.govbohrium.com

A comparative overview of potential sustainable synthetic routes is presented in Table 1.

Table 1: Prospective Sustainable Synthetic Methodologies for Pentyl 2-Nitrobenzoate

| Methodology | Potential Catalyst/Conditions | Anticipated Advantages |

|---|---|---|

| Solid Acid Catalysis | Zeolite H-BEA, Amberlyst-15 | Recyclable catalyst, reduced corrosion, simplified workup. |

| Biocatalysis | Immobilized Candida antarctica lipase (B570770) B | High selectivity, mild reaction conditions, biodegradable catalyst. mdpi.com |

| Flow Chemistry | Packed-bed reactor with solid acid catalyst | Enhanced safety and control, improved heat transfer, easy scalability. riken.jpresearchgate.net |

| Microwave-Assisted Synthesis | Solvent-free, p-toluenesulfonic acid | Rapid reaction times, energy efficiency. bohrium.com |

Deeper Exploration of Reaction Mechanisms under Diverse Conditions

A thorough understanding of the reaction mechanisms governing the formation of pentyl 2-nitrobenzoate is crucial for optimizing its synthesis and predicting its behavior in various chemical environments. The classical mechanism for the nitration of an aromatic ring involves an electrophilic aromatic substitution with a nitronium ion (NO₂⁺) intermediate. scribd.comechemi.comaiinmr.commnstate.eduumkc.edu The esterification process, on the other hand, is a reversible acid-catalyzed nucleophilic acyl substitution. sophim.comorganic-chemistry.org

Future mechanistic studies could employ a combination of kinetic analysis and in-situ spectroscopic monitoring (e.g., FT-IR, Raman, NMR) to identify reactive intermediates and transition states under different catalytic systems (e.g., conventional acid catalysis vs. enzymatic catalysis). Isotopic labeling studies, for instance, using ¹⁸O-labeled pentanol, could provide definitive evidence for the pathway of the esterification reaction. A deeper understanding of these mechanisms will enable the rational design of more efficient and selective synthetic protocols.

Advanced Characterization Techniques for Elucidating Subtle Structural Features

While the basic structure of pentyl 2-nitrobenzoate can be inferred, a comprehensive characterization using modern analytical techniques is essential to confirm its structure and purity, as well as to understand its conformational preferences.

Spectroscopic Methods: A full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments (¹H, ¹³C, COSY, HSQC, HMBC) would be required for the unambiguous assignment of all proton and carbon signals. Infrared (IR) spectroscopy would be used to identify the characteristic vibrational frequencies of the carbonyl and nitro functional groups. blogspot.comacs.orgspectroscopyonline.comresearchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be vital for confirming the elemental composition of the molecule with high accuracy. fiveable.menih.govacs.orgresearchgate.net Tandem mass spectrometry (MS/MS) experiments could be designed to study its fragmentation patterns, providing further structural confirmation and insights into bond strengths. A hypothetical fragmentation pattern is outlined in Table 2.

Table 2: Predicted Major Fragments in the Mass Spectrum of Pentyl 2-Nitrobenzoate

| m/z (Predicted) | Proposed Fragment Structure |

|---|---|

| 237 | [M]⁺• (Molecular Ion) |

| 167 | [M - C₅H₁₀]⁺• |

| 150 | [M - C₅H₁₀ - OH]⁺ |

| 121 | [C₇H₅O₂]⁺ |

Crystallography: Should pentyl 2-nitrobenzoate be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the definitive three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Predictions for New Reactivity and Material Properties

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for predicting the properties and reactivity of pentyl 2-nitrobenzoate.

Density Functional Theory (DFT): DFT calculations can be employed to predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and NMR chemical shifts. scirp.orgresearchgate.netresearchgate.netnih.govdtu.dk Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's electronic structure and reactivity in various chemical reactions. A set of predicted properties for pentyl 2-nitrobenzoate is presented in Table 3.

Table 3: Computationally Predicted Properties of Pentyl 2-Nitrobenzoate (Hypothetical)

| Property | Predicted Value | Method |

|---|---|---|

| Dipole Moment | ~3.5 D | DFT (B3LYP/6-31G*) |

| HOMO-LUMO Gap | ~4.8 eV | DFT (B3LYP/6-31G*) |

| ¹³C NMR Shift (C=O) | ~165 ppm | DFT (GIAO) |

| IR Frequency (C=O stretch) | ~1730 cm⁻¹ | DFT (B3LYP/6-31G*) |

Quantitative Structure-Activity Relationship (QSAR): By calculating various molecular descriptors, it may be possible to use QSAR models to predict potential biological activities or toxicities of pentyl 2-nitrobenzoate, guiding further experimental studies. nih.govmdpi.comosti.gov The impact sensitivity of nitroaromatic compounds, for instance, has been correlated with molecular properties derived from computational analysis. chemrxiv.org

The systematic exploration of pentyl 2-nitrobenzoate, guided by these future research directions, will not only fill a gap in the chemical literature but also potentially uncover new properties and applications for this and related nitroaromatic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.